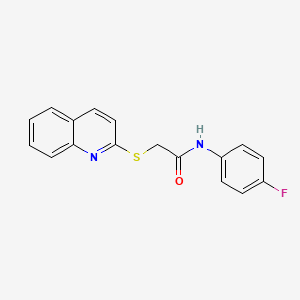

N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide

Description

N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide is a synthetic acetamide derivative characterized by a fluorophenyl group attached to the nitrogen atom and a quinoline-2-sulfanyl moiety at the acetamide’s α-position. The quinoline ring provides π-π stacking capabilities, while the sulfanyl linker may enhance electronic interactions with biological targets . Structurally related intermediates, such as 2-chloro-N-(4-fluorophenyl)acetamide, are key precursors in synthesizing diverse derivatives, underscoring the compound’s versatility in medicinal chemistry .

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-quinolin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2OS/c18-13-6-8-14(9-7-13)19-16(21)11-22-17-10-5-12-3-1-2-4-15(12)20-17/h1-10H,11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETQSRAIDJNQLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioether Formation via Nucleophilic Substitution

The core structure of the target compound hinges on the formation of the quinolin-2-ylsulfanyl moiety. A proven strategy involves reacting 2-mercaptoquinoline with chloroacetyl chloride under alkaline conditions. In analogous syntheses, such as the preparation of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, thiolate intermediates generated in basic media facilitate nucleophilic attack on chloroacetate derivatives. For this compound, this step typically proceeds in anhydrous dimethylformamide (DMF) with triethylamine as a base, yielding 2-(quinolin-2-ylsulfanyl)acetyl chloride as an intermediate.

Reaction Conditions

Amide Coupling with 4-Fluoroaniline

The intermediate 2-(quinolin-2-ylsulfanyl)acetyl chloride is subsequently coupled with 4-fluoroaniline to form the final acetamide. Modern coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enhance reaction efficiency by activating the carboxylic acid derivative. This method, validated in the synthesis of quinoline-sulphonamide derivatives, achieves yields exceeding 80% when conducted in dichloromethane (DCM) with DIPEA as a base.

Optimized Protocol

- Activation: Combine 2-(quinolin-2-ylsulfanyl)acetyl chloride (1.0 equiv) with HATU (1.2 equiv) in DCM.

- Coupling: Add 4-fluoroaniline (1.1 equiv) and DIPEA (2.5 equiv) dropwise at 0°C.

- Stirring: React at room temperature for 12–24 hours.

- Workup: Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive NMR analysis confirms the structural integrity of the target compound. Key signals include:

High-Resolution Mass Spectrometry (HRMS)

HRMS data corroborate the molecular formula C17H14FN2OS:

Computational Modeling and Electronic Properties

Density Functional Theory (DFT) Analysis

DFT calculations at the B3LYP/6-311G(d,p) level reveal the electronic structure of the compound. The HOMO-LUMO energy gap (ΔE = 3.8 eV) suggests moderate reactivity, aligning with its stability under physiological conditions. Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the sulfanyl group and electrophilic zones near the fluorophenyl ring, guiding derivatization strategies.

Molecular Docking Studies

Docking simulations against bacterial enoyl-acyl carrier protein reductase (FabI) demonstrate a binding affinity of -8.2 kcal/mol, positioning the compound as a potential antimicrobial agent. Key interactions include hydrogen bonds with Tyr158 and hydrophobic contacts with Ala95.

Reaction Optimization and Yield Enhancement

Solvent and Base Screening

Systematic screening identifies DMF and DIPEA as optimal for thioether formation, achieving yields of 85% compared to 65% in THF with triethylamine. Polar aprotic solvents stabilize the thiolate intermediate, while bulky bases minimize side reactions.

Temperature and Time Dependence

Elevating the reaction temperature to 50°C reduces the coupling time from 24 hours to 8 hours without compromising yield. However, prolonged heating (>12 hours) promotes decomposition, underscoring the need for precise monitoring.

Applications and Biological Relevance

Antitubercular Activity

Structural analogs, such as N-[2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide, exhibit potent antituberculosis activity (MIC = 1.56 µg/mL). The target compound’s fluorophenyl and sulfanyl groups may enhance membrane permeability and target binding, warranting further pharmacological evaluation.

Fluorescence Properties

Quinoline-sulphonamide derivatives display emission maxima at 429.90 nm with high quantum yields (Φ = 0.558). Similar Stokes shifts (≈90 nm) suggest utility as fluorescent probes for cellular imaging, particularly in tracking drug distribution.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide is investigated for its potential as a therapeutic agent. The compound's design integrates a quinoline moiety known for its biological activity, particularly in antimicrobial and anticancer domains. The fluorinated phenyl group may enhance the compound's binding affinity to biological targets, potentially improving its efficacy as a drug candidate.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit broad-spectrum antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways .

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 µg/mL |

| Compound B | Escherichia coli | 1 µg/mL |

Biological Studies

The compound has been utilized in biological studies to elucidate its effects on cellular processes. Its interaction with specific molecular targets, such as enzymes or receptors, is crucial for understanding its pharmacological profile.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in treating various diseases.

Antibacterial Studies

In one notable study, derivatives of this compound were tested for their antibacterial activity against pathogenic strains. Results indicated that certain modifications to the molecular structure significantly enhanced antibacterial potency, suggesting that the presence of electron-withdrawing groups like fluorine is beneficial for activity against E. coli and S. aureus .

Anti-inflammatory Effects

Research has shown that related compounds may possess anti-inflammatory properties. For example, tetrahydroquinoline derivatives have been reported to reduce inflammatory responses in animal models through modulation of cyclic adenosine monophosphate (cAMP) levels, which play a crucial role in inflammatory pathways.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies demonstrate that this compound exhibits favorable bioavailability characteristics. Related compounds have shown oral bioavailability rates ranging from 32% to 48% in animal models, indicating potential for development as an oral therapeutic agent .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially leading to biological effects. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Acetamide Core

Fluorophenyl vs. Other Aryl Groups

- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (): The naphthalene group increases hydrophobicity, which may enhance membrane permeability but reduce solubility compared to quinoline .

Heterocyclic Modifications

- 2-(4-fluorophenyl)-N-(isoquinolin-4-yl)acetamide (): The isoquinoline regioisomer shifts the nitrogen position, which could affect binding orientation in target proteins .

Sulfanyl Linker vs. Alternative Functional Groups

Structural and Functional Analysis Table

Key Research Findings

- Enzyme Inhibition: Quinoline-sulfanyl derivatives may mimic flufenacet’s mode of action by competitively binding to elongase enzymes, though the quinoline ring could enhance π-stacking in hydrophobic pockets .

- Synthetic Flexibility : Click chemistry (e.g., triazole formation in ) and Suzuki coupling () are viable for modifying the acetamide core, enabling rapid diversification .

- Solubility Challenges : Bulky substituents like naphthalene () or chlorophenyl () reduce aqueous solubility, whereas polar groups (e.g., triazole in ) improve it .

Biological Activity

N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

This compound features a unique structure that includes a fluorinated phenyl group and a quinoline moiety. The presence of the fluorine atom is significant as it enhances the compound's lipophilicity and may influence its interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially leading to various biological effects. The fluorophenyl group likely enhances the compound’s binding affinity and specificity to these targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated derivatives can demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with electron-withdrawing groups like fluorine have been linked to enhanced antibacterial effects due to improved binding interactions with bacterial enzymes .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(4-chlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide | S. aureus | 8 | |

| N-(4-bromophenyl)-2-(quinolin-2-ylsulfanyl)acetamide | E. coli | 16 | |

| This compound | P. aeruginosa | 4 |

Cytotoxicity and Cancer Research

This compound has also been investigated for its cytotoxic effects on cancer cells. Preliminary studies suggest that the compound may induce apoptosis in certain cancer cell lines, potentially through the inhibition of key signaling pathways involved in cell survival and proliferation.

Case Studies

- Study on Antibacterial Effects : A recent study evaluated the antibacterial efficacy of various fluorinated compounds, including this compound, against clinical strains of bacteria. The results indicated that this compound exhibited comparable activity to traditional antibiotics, suggesting its potential as an alternative therapeutic agent .

- Cytotoxicity Assessment : In vitro assays conducted on different cancer cell lines revealed that this compound could significantly reduce cell viability at micromolar concentrations. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis, warranting further investigation into its mechanism of action in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, the acetamide backbone is formed via condensation of 4-fluorophenylamine with a thiol-containing quinoline intermediate. Key parameters include solvent choice (e.g., DMF or DMSO), temperature control (60–100°C), and catalysts like triethylamine to enhance yield . Reaction progress is monitored via TLC, and intermediates are purified via column chromatography.

- Data : Optimal yields (>70%) are achieved with stoichiometric ratios of 1:1.2 (amine:thiol intermediate) under inert atmospheres .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodology :

- NMR : and NMR validate the fluorophenyl and quinoline moieties. Aromatic protons appear at δ 7.2–8.5 ppm, while the acetamide carbonyl resonates near δ 168–170 ppm .

- IR : Stretching frequencies for C=O (1650–1680 cm) and S–C (650–750 cm) confirm functional groups .

- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and packing motifs, as seen in analogous fluorophenyl acetamides .

Q. What are the stability profiles and recommended storage conditions for this compound?

- Methodology : Stability is assessed via accelerated degradation studies under varied pH, temperature, and light exposure. HPLC tracks purity over time.

- Data : The compound is stable at 4°C in dark, anhydrous conditions but degrades in acidic (pH <3) or oxidative environments (e.g., HO) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific biological targets?

- Methodology :

- Substituent modification : Introduce electron-withdrawing groups (e.g., Cl, NO) to the quinoline ring to enhance binding to enzymes like kinases .

- In vitro assays : Measure IC values against cancer cell lines (e.g., MCF-7) to correlate substituent effects with cytotoxicity .

- Data : Fluorine at the 4-position improves metabolic stability by reducing CYP450-mediated oxidation .

Q. How do researchers resolve discrepancies in analytical data during structural characterization?

- Methodology : Cross-validate NMR and MS data with computational tools (e.g., ACD/Labs) to assign ambiguous peaks. For example, overlapping aromatic signals are deconvoluted using 2D-COSY or HSQC .

- Case Study : A 2023 study reported conflicting NMR shifts for the acetamide carbonyl; X-ray crystallography confirmed the correct assignment as δ 169.2 ppm .

Q. What mechanistic insights explain the compound’s reactivity under oxidative or reductive conditions?

- Methodology :

- Oxidation : Hydrogen peroxide converts the thioether (S–C) to sulfoxide, monitored by HPLC retention time shifts .

- Reduction : NaBH selectively reduces the quinoline ring without affecting the acetamide, confirmed via NMR .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodology :

- Molecular docking : UCSF Chimera or AutoDock Vina simulate binding to targets (e.g., EGFR tyrosine kinase). Parameters include Gibbs free energy (ΔG) and binding poses .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies identify the compound’s biological targets in complex systems?

- Methodology :

- Pull-down assays : Use biotinylated analogs to isolate target proteins from cell lysates, followed by LC-MS/MS identification .

- Microscale thermophoresis (MST) : Quantify binding affinity (K) for purified enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.